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molecular formula C8H11BO2 B151141 2-Ethylphenylboronic acid CAS No. 90002-36-1

2-Ethylphenylboronic acid

Cat. No. B151141
M. Wt: 149.98 g/mol
InChI Key: QSSPYZOSTJDTTL-UHFFFAOYSA-N
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Patent
US07238671B2

Procedure details

To a solution of 25 g (135 mmol) of 1-bromo-2-ethylbenzene in 280 mL of dry tetrahydrofuran, kept at −78° C. in an oven-dried 3 neck flask, was added slowly (keeping the temperature below −68° C.) 67.5 mL of 2.5N n-Butyl lithium in hexanes solution (169 mmol, 1.25 eq.). The reaction was stirred for an additional 1 h, and then 69 mL (405 mmol, 3 eq.) of triethylborate was added slowly, keeping the temperature below −68° C. The reaction was stirred for an additional 40 minutes and then the dry ice bath was removed, the reaction was allowed to warm up to room temperature, and then was poured into 300 mL of ice cold saturated ammonium chloride solution. 200 mL of ice cold ethyl acetate was added, and the mixture stirred for another 30 min. The layers were separated. The organic layer was washed with water, and brine. It was then dried over magnesium sulfate, and concentrated to give 19 g (92% yield) of product. The boronic acid was used without purification in the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
169 mmol
Type
reactant
Reaction Step Three
Quantity
69 mL
Type
reactant
Reaction Step Four
Quantity
280 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH3:9].C([Li])CCC.C([O:17][B:18](OCC)[O:19]CC)C>O1CCCC1>[CH2:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:18]([OH:19])[OH:17])[CH3:9]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC
Step Two
Name
Quantity
67.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
hexanes
Quantity
169 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
69 mL
Type
reactant
Smiles
C(C)OB(OCC)OCC
Step Five
Name
Quantity
280 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at −78° C.
CUSTOM
Type
CUSTOM
Details
an oven-dried 3 neck flask
ADDITION
Type
ADDITION
Details
was added slowly (
CUSTOM
Type
CUSTOM
Details
the temperature below −68° C.
CUSTOM
Type
CUSTOM
Details
the temperature below −68° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the dry ice bath was removed
ADDITION
Type
ADDITION
Details
was poured into 300 mL of ice cold saturated ammonium chloride solution
ADDITION
Type
ADDITION
Details
200 mL of ice cold ethyl acetate was added
STIRRING
Type
STIRRING
Details
the mixture stirred for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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